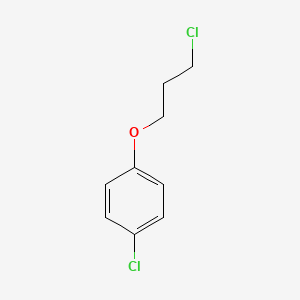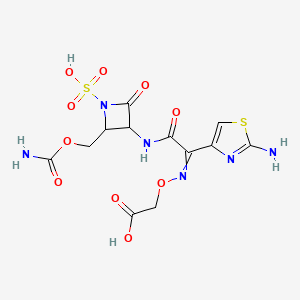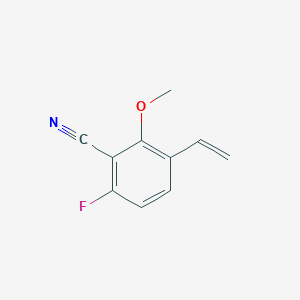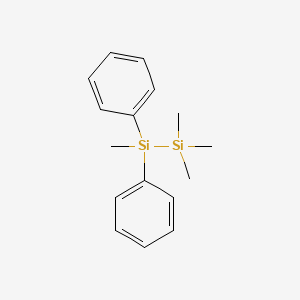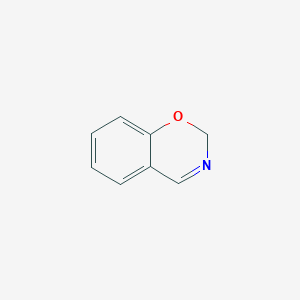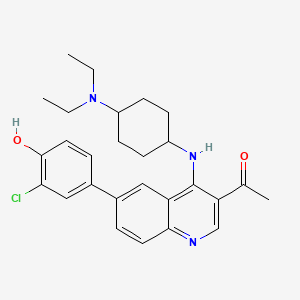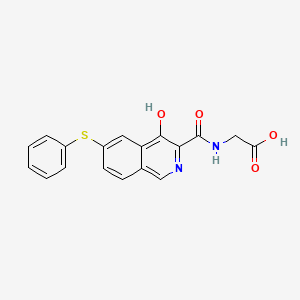
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid is a complex organic compound with a unique structure that includes a glycine moiety linked to an isoquinoline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which undergoes a series of reactions including hydroxylation, thiolation, and carbonylation to introduce the necessary functional groups. The final step involves coupling the modified isoquinoline with glycine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
作用機序
The mechanism of action of 2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The isoquinoline moiety can participate in various biochemical pathways, influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Glycine, N-[[4-hydroxy-6-(methylthio)-3-isoquinolinyl]carbonyl]
- Glycine, N-[[4-hydroxy-6-(ethylthio)-3-isoquinolinyl]carbonyl]
- Glycine, N-[[4-hydroxy-6-(butylthio)-3-isoquinolinyl]carbonyl]
Uniqueness
2-(4-Hydroxy-6-(phenylthio)isoquinoline-3-carboxamido)acetic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs with different substituents.
特性
CAS番号 |
808116-39-4 |
|---|---|
分子式 |
C18H14N2O4S |
分子量 |
354.4 g/mol |
IUPAC名 |
2-[(4-hydroxy-6-phenylsulfanylisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H14N2O4S/c21-15(22)10-20-18(24)16-17(23)14-8-13(7-6-11(14)9-19-16)25-12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22) |
InChIキー |
HFWAVTLCGIHQMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C(=NC=C3C=C2)C(=O)NCC(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
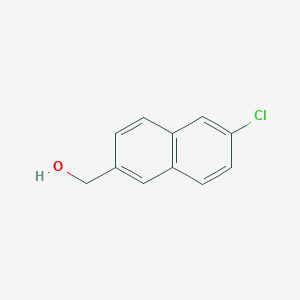
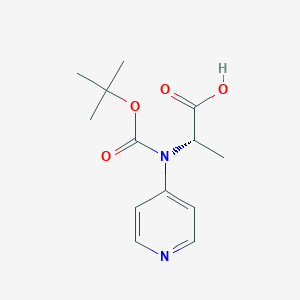
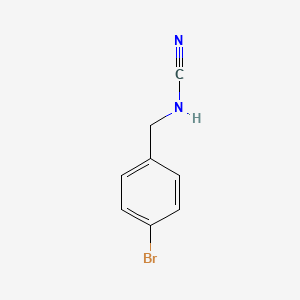
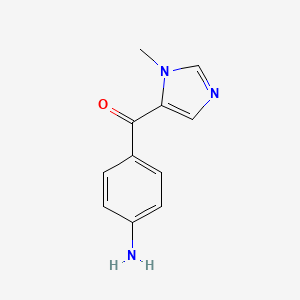
![3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+);hydrate](/img/structure/B8691561.png)

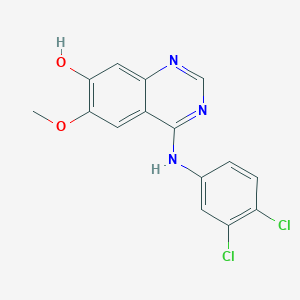
![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine](/img/structure/B8691581.png)
